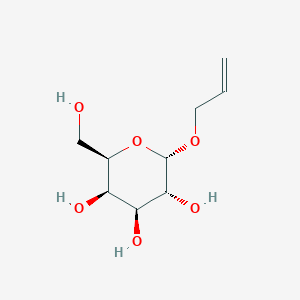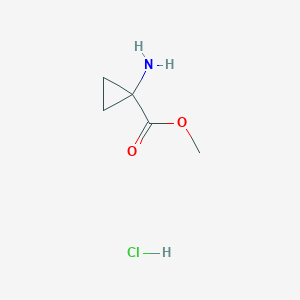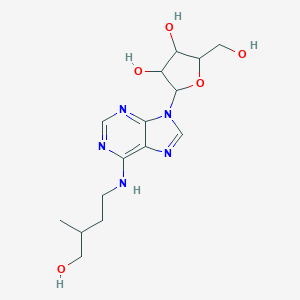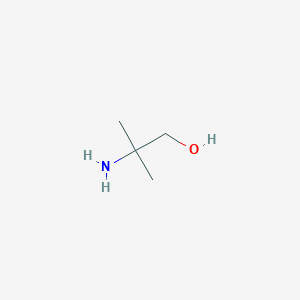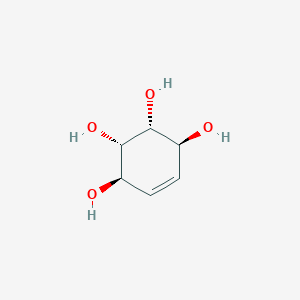
Conduritol A
概述
描述
Conduritol A, also known as 1,2,3,4-cyclohexenetetrol, is an organic compound with the chemical formula C6H10O4. It is a derivative of cyclohexene with four hydroxyl groups replacing hydrogen atoms on the four carbon atoms not adjacent to the double bond. This compound is part of a group known as cyclitols or cyclic polyols. This compound was first isolated in 1908 from the bark of the vine Ruehssia cundurango subsp. cundurango . It is known for its interesting biological properties, including its role as an inhibitor of glycosidases .
科学研究应用
Conduritol A has several scientific research applications across various fields:
Chemistry: It is used as a starting material for the synthesis of other cyclitols and related compounds.
Medicine: It has been studied for its potential antileukemic, antibiotic, and growth-regulating activities.
Industry: This compound and its derivatives are used in the synthesis of various biologically active compounds.
作用机制
Target of Action
Conduritol A, a predominant cyclitol present in certain plants, has been found to stimulate oviposition in the Danaid butterfly, Parantica sita . It also acts as a hypoglycemic agent by inhibiting the absorption of glucose .
Mode of Action
This compound interacts with its targets to stimulate certain biological responses. In the case of the Danaid butterfly, it moderately stimulates oviposition . As a hypoglycemic agent, it inhibits the absorption of glucose, thereby reducing blood sugar levels .
Biochemical Pathways
It’s known that it plays a role in the process of oviposition in certain butterflies and in the regulation of glucose absorption .
Pharmacokinetics
It’s known that it can be extracted from gymnema sylvestre , suggesting that it may be absorbed and metabolized in organisms that consume this plant.
Result of Action
The action of this compound results in stimulated oviposition in the Danaid butterfly and reduced blood sugar levels due to inhibited glucose absorption .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oviposition-stimulatory activity of this compound in the Danaid butterfly was significantly enhanced when tested in combination with a small quantity of Conduritol F .
生化分析
Biochemical Properties
Conduritol A interacts with various biomolecules, particularly enzymes involved in glucose metabolism. It has been shown to inhibit the absorption of glucose in vitro, suggesting that it may interact with enzymes involved in glucose transport or metabolism
Cellular Effects
This compound has been shown to have significant effects on cellular processes, particularly those related to glucose metabolism. In studies conducted on rats, it was found that the presence of this compound completely inhibited the absorption of glucose in vitro . This suggests that this compound may influence cell function by altering glucose metabolism, potentially impacting cell signaling pathways, gene expression, and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and potential inhibition or activation of enzymes. For instance, it has been shown to inhibit glucose absorption, suggesting that it may bind to and inhibit enzymes involved in this process .
Temporal Effects in Laboratory Settings
It has been shown to effectively depress blood sugar levels in rats when administered at a dosage of 10mg/kg of body weight . This suggests that this compound may have long-term effects on cellular function, particularly in relation to glucose metabolism.
Dosage Effects in Animal Models
In animal models, specifically rats, the effects of this compound have been observed to vary with dosage. At a dosage of 10mg/kg of body weight, this compound was found to effectively depress blood sugar levels
Metabolic Pathways
This compound is known to be involved in metabolic pathways related to glucose metabolism, given its ability to inhibit glucose absorption
准备方法
Conduritol A can be synthesized through several methods. One notable synthetic route involves starting from cyclohexa-1,4-diene. The hydroxy groups are introduced by classical potassium permanganate oxidation followed by photo-oxygenation. Suitable ring-opening reactions then yield the desired this compound . Another method involves the photooxygenation of 1,3-cyclohexadiene derivatives, followed by thiourea reduction of the peroxide linkages and subsequent oxidation .
化学反应分析
Conduritol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and thiourea for reduction. The major products formed from these reactions are typically other cyclitols or derivatives with modified hydroxyl group arrangements .
相似化合物的比较
. Each of these isomers has a different arrangement of hydroxyl groups on the cyclohexene ring, leading to variations in their biological activities and chemical properties. Conduritol A is unique due to its specific hydroxyl group arrangement, which contributes to its distinct inhibitory activity against glycosidases .
属性
IUPAC Name |
(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894915 | |
| Record name | Conduritol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-87-4 | |
| Record name | Conduritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conduritol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conduritol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CONDURITOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
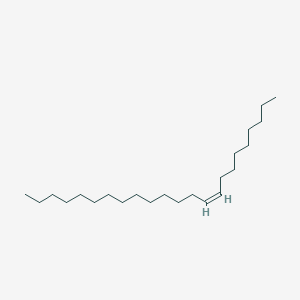
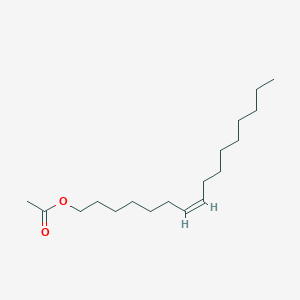

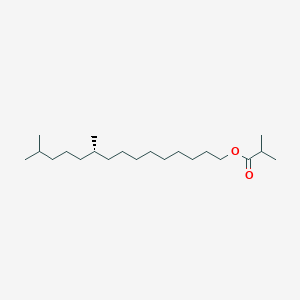
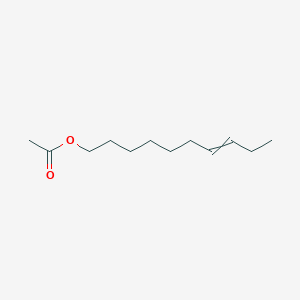
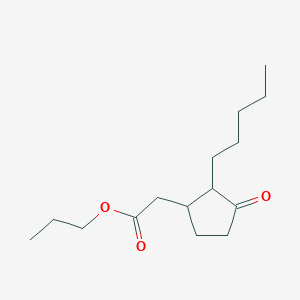
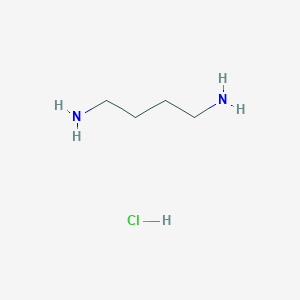
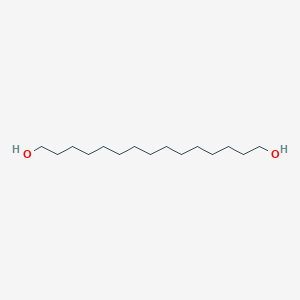
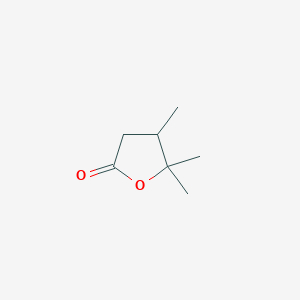
![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)
